molecular formula C12H18O4 B11721272 Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate CAS No. 32917-26-3

Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate

Cat. No.: B11721272
CAS No.: 32917-26-3
M. Wt: 226.27 g/mol
InChI Key: FNIGFCLKRHRVFJ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-1,4-dioxaspiro[45]dec-7-ene-8-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by its dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms The presence of the ethyl ester and the methyl group adds to its complexity and potential reactivity

Preparation Methods

The synthesis of ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and other nucleophilic species.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved may include enzymatic catalysis, receptor-ligand interactions, and signal transduction processes .

Comparison with Similar Compounds

Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of ethyl 7-methyl-1,4-dioxaspiro[4

Properties

CAS No.

32917-26-3

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate

InChI

InChI=1S/C12H18O4/c1-3-14-11(13)10-4-5-12(8-9(10)2)15-6-7-16-12/h3-8H2,1-2H3

InChI Key

FNIGFCLKRHRVFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC2(CC1)OCCO2)C

Origin of Product

United States

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